![molecular formula C16H10N2 B12521477 8-[(Pyridin-2-yl)ethynyl]quinoline CAS No. 655250-26-3](/img/structure/B12521477.png)
8-[(Pyridin-2-yl)ethynyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Pyridin-2-yl)ethynyl]quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridin-2-yl ethynyl group at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Pyridin-2-yl)ethynyl]quinoline typically involves the Sonogashira coupling reaction. This reaction is carried out between 8-bromoquinoline and 2-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of quinoline derivatives with various functional groups.
Reduction: Reduction of this compound can yield hydrogenated derivatives, which may exhibit different chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-[(Pyridin-2-yl)ethynyl]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with unique electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 8-[(Pyridin-2-yl)ethynyl]quinoline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The ethynyl group can facilitate interactions with metal ions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 8-[(Pyridin-3-yl)ethynyl]quinoline
- 8-[(Pyridin-4-yl)ethynyl]quinoline
- 2-[(Pyridin-2-yl)ethynyl]quinoline
Comparison: 8-[(Pyridin-2-yl)ethynyl]quinoline is unique due to the position of the ethynyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards various targets, making it a valuable molecule for specific applications.
Eigenschaften
CAS-Nummer |
655250-26-3 |
|---|---|
Molekularformel |
C16H10N2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
8-(2-pyridin-2-ylethynyl)quinoline |
InChI |
InChI=1S/C16H10N2/c1-2-11-17-15(8-1)10-9-14-6-3-5-13-7-4-12-18-16(13)14/h1-8,11-12H |
InChI-Schlüssel |
VZQQIWLHBUYCED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C#CC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)

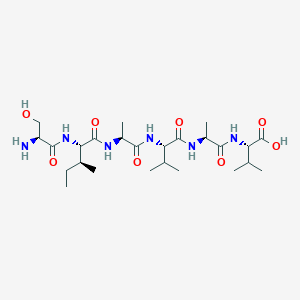
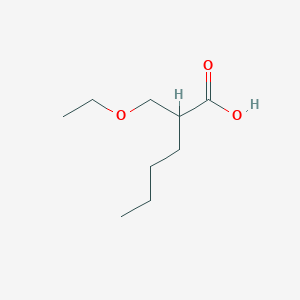
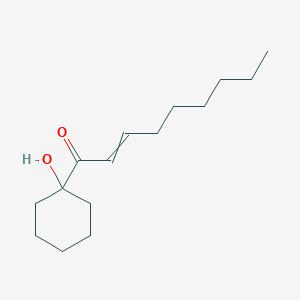
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
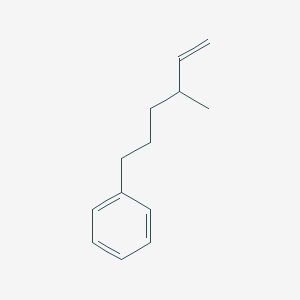
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
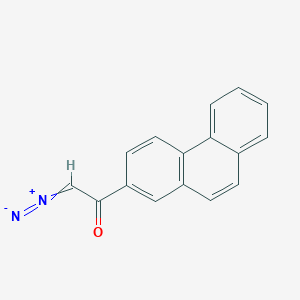
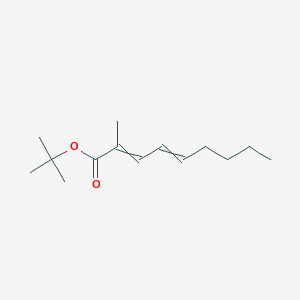
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)

